2-Boc-amino-3,3-diphenyl propionic acid
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Overview
Description
2-Boc-amino-3,3-diphenyl propionic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Peptides and Amino Acids
- A derivative of 2-amino-6-mercaptohexanoic acid suitable for Boc solid-phase synthesis was prepared and used in the synthesis of a 22-residue peptide with a 62-atom cyclic disulfide, demonstrating the utility of Boc-amino acids in peptide synthesis (Adeva et al., 1995).
- The synthesis of enantiopure (1S,2R)-Ephenamine, a compound with high biological activity, was achieved using N-Boc-protected-1,2-amino alcohols derived from readily available L-amino acids (Jesus Velho & Martins, 2020).
Complexation and Receptor Molecules
- Diphenyl-3,3′-diboronic acid was synthesized and shown to form complexes with disaccharides, providing insights into the development of new receptor molecules that can recognize sugar molecules (Kondo et al., 1992).
Fluorinated Amino Acids
- A study focused on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, highlighting its potential as a building block in medicinal chemistry (Van Hende et al., 2009).
Chemical Synthesis Methods
- New methods were developed for the synthesis of α-amino acid and peptide amides of aromatic amines, utilizing modified Curtius reaction with diphenyl phosphorazidate (Shioiri et al., 1987).
- Research on 1,2-Diamino-propionic acid as a chelator for the (99m)Tc(CO)(3) core, used in peptide synthesis and labeling, employed a Boc-protected derivative, demonstrating its application in medicinal chemistry (Shen et al., 2013).
Catalysis and Chemical Reactions
- A ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates using N-Boc ynamides was explored, showing applications in the preparation of biologically active compounds (Ferrini et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
It’s known that boc-protected amino acids, such as this compound, play a pivotal role in the synthesis of multifunctional targets . The Boc group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites in the molecule .
Pharmacokinetics
It’s known that the compound has a molecular weight of 34141 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that boc-protected diphenylalanine can form nanotubes embedded in biocompatible polymers, exhibiting strong piezoelectric properties . This suggests that the compound could have potential applications in biomedicine and piezoelectric devices .
Action Environment
The action of BOC-DL-3,3-diphenylalanine can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of Boc-protected diphenylalanine .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392945 |
Source
|
Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119363-63-2 |
Source
|
Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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